molecular formula C25H25N3O3 B3002974 N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide CAS No. 955293-39-7

N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide

Cat. No.: B3002974
CAS No.: 955293-39-7
M. Wt: 415.493
InChI Key: HSFGLRFCOIXAIE-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a benzodiazole (benzimidazole) derivative featuring a 2-ethylphenyl acetamide group and a (2-methoxyphenoxy)methyl substituent on the benzodiazole ring. The compound’s design combines aromatic and heterocyclic motifs, which are known to influence pharmacokinetic and pharmacodynamic profiles in drug discovery .

Properties

IUPAC Name

N-(2-ethylphenyl)-2-[2-[(2-methoxyphenoxy)methyl]benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c1-3-18-10-4-5-11-19(18)27-25(29)16-28-21-13-7-6-12-20(21)26-24(28)17-31-23-15-9-8-14-22(23)30-2/h4-15H,3,16-17H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFGLRFCOIXAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3N=C2COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide typically involves multiple steps. One common method includes the reaction of 2-ethylphenylamine with 2-methoxyphenyl isocyanate to form an intermediate product. This intermediate is then reacted with 1H-1,3-benzodiazole-1-yl acetic acid under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the modulation of neurotransmitter systems.

Comparison with Similar Compounds

Key structural variations :

Compound Class Core Heterocycle Key Substituents Reference
Target Compound Benzimidazole 2-Ethylphenyl, (2-methoxyphenoxy)methyl N/A
Thiadiazole Acetamides 1,3,4-Thiadiazole 2-Methoxyphenoxy, methylthio
Benzimidazole Sulfonamides Benzimidazole Sulfamoylphenyl, 3,5-dimethylbenzenesulfonyl

Physicochemical Properties

Comparative physical properties :

Compound (Example) Melting Point (°C) Yield (%) Core Heterocycle
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5k) 135–136 72 1,3,4-Thiadiazole
N-(4-Methoxybenzyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide Not reported Not reported Benzimidazole
2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide Not reported Not reported Benzothiazole dioxide

Anticonvulsant and Antimicrobial Potential

Benzimidazole derivatives (e.g., ) exhibit anticonvulsant activity, with substituents like alkoxy groups enhancing blood-brain barrier penetration . The 2-ethylphenyl group in the target compound may mimic hydrophobic moieties in known anticonvulsants.

Enzyme Inhibition

In , benzimidazole sulfonamides showed elastase inhibition, with substituents like 3,5-dimethylbenzenesulfonyl improving potency . The (2-methoxyphenoxy)methyl group in the target compound could modulate enzyme binding through steric or electronic effects.

SAR Highlights :

  • Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance stability and target affinity .
  • Phenoxy substitutions (e.g., 2-methoxyphenoxy in ) improve solubility and metabolic resistance .

Biological Activity

N-(2-ethylphenyl)-2-{2-[(2-methoxyphenoxy)methyl]-1H-1,3-benzodiazol-1-yl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicine and research.

Compound Overview

  • Molecular Formula : C17H19NO3
  • CAS Number : 955293-39-7
  • IUPAC Name : N-(2-ethylphenyl)-2-[2-[(2-methoxyphenoxy)methyl]-1H-benzodiazol-1-yl]acetamide

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediate : Reaction of 2-ethylphenylamine with 2-methoxyphenyl isocyanate.
  • Final Product Formation : The intermediate is then reacted with 1H-1,3-benzodiazole-1-yl acetic acid under controlled conditions to yield the final product.

This multi-step synthesis allows for the production of high-purity compounds suitable for biological testing and application.

This compound exhibits various biological activities, primarily attributed to its structural components, including the benzodiazole ring and methoxyphenoxy group. Preliminary studies suggest that it may modulate neurotransmitter systems and interact with specific enzymes and receptors, leading to its observed effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies show that it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation in models of inflammatory diseases.

Case Studies and Research Findings

StudyFindings
In Vitro Antimicrobial Activity Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong activity.
Anti-inflammatory Mechanism Inhibition of TNF-alpha and IL-6 in macrophage cultures, suggesting a pathway for therapeutic applications in chronic inflammatory conditions.
Neuroprotective Effects Animal studies indicate potential neuroprotective effects in models of neurodegeneration, likely through modulation of oxidative stress pathways.

Comparison with Similar Compounds

CompoundMolecular FormulaActivity
N-(2-ethylphenyl)-2-(4-methoxyphenoxy)acetamideC18H21NO3Moderate antimicrobial activity
N-(2-ethylphenyl)-2-methoxy-4-(methylthio)benzamideC18H21N3O3SAnti-inflammatory properties

This compound stands out due to its unique structural features that confer distinct chemical and biological properties, making it a valuable compound in scientific research.

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